molecular formula C18H31N3O2 B14905843 2-[N'-(4-tert-Butyl-cyclohexylidene)-hydrazino]-N-cyclohexyl-2-oxo-acetamide

2-[N'-(4-tert-Butyl-cyclohexylidene)-hydrazino]-N-cyclohexyl-2-oxo-acetamide

Cat. No.: B14905843
M. Wt: 321.5 g/mol
InChI Key: SKAXYUDWLCLQRX-UHFFFAOYSA-N
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Description

2-(2-(4-(tert-Butyl)cyclohexylidene)hydrazinyl)-N-cyclohexyl-2-oxoacetamide is a complex organic compound characterized by its unique structure, which includes a tert-butyl group attached to a cyclohexylidene ring, a hydrazinyl group, and an oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(tert-Butyl)cyclohexylidene)hydrazinyl)-N-cyclohexyl-2-oxoacetamide typically involves multiple steps, starting with the preparation of the cyclohexylidene intermediate. One common method involves the reaction of 4-tert-butylcyclohexanone with hydrazine hydrate under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with N-cyclohexyl-2-oxoacetamide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the selection of appropriate solvents and catalysts is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(tert-Butyl)cyclohexylidene)hydrazinyl)-N-cyclohexyl-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxoacetamide moiety to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-(4-(tert-Butyl)cyclohexylidene)hydrazinyl)-N-cyclohexyl-2-oxoacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(2-(4-(tert-Butyl)cyclohexylidene)hydrazinyl)-N-cyclohexyl-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors and modulate signaling pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexyl acetate: Similar in structure but lacks the hydrazinyl and oxoacetamide groups.

    5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one: Contains a thioxothiazolidinone moiety instead of the oxoacetamide group.

Uniqueness

2-(2-(4-(tert-Butyl)cyclohexylidene)hydrazinyl)-N-cyclohexyl-2-oxoacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydrazinyl group allows for unique interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H31N3O2

Molecular Weight

321.5 g/mol

IUPAC Name

N'-[(4-tert-butylcyclohexylidene)amino]-N-cyclohexyloxamide

InChI

InChI=1S/C18H31N3O2/c1-18(2,3)13-9-11-15(12-10-13)20-21-17(23)16(22)19-14-7-5-4-6-8-14/h13-14H,4-12H2,1-3H3,(H,19,22)(H,21,23)

InChI Key

SKAXYUDWLCLQRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)C(=O)NC2CCCCC2)CC1

Origin of Product

United States

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